3,7-Diacetyl-1-butan-2-yl-5-methyl-3,7-diazabicyclo[3.3.1]nonan-9-one
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Overview
Description
3,7-Diacetyl-1-butan-2-yl-5-methyl-3,7-diazabicyclo[3.3.1]nonan-9-one is a complex organic compound with a unique bicyclic structure. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. Its structure features a diazabicyclo nonane core, which is known for its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Diacetyl-1-butan-2-yl-5-methyl-3,7-diazabicyclo[3.3.1]nonan-9-one typically involves multiple steps. One common method starts with the preparation of the diazabicyclo nonane core, followed by the introduction of acetyl groups at specific positions. The reaction conditions often require the use of strong acids or bases, high temperatures, and prolonged reaction times to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as transition metals, can also enhance the efficiency of the synthesis process. Purification of the final product is typically achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3,7-Diacetyl-1-butan-2-yl-5-methyl-3,7-diazabicyclo[3.3.1]nonan-9-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Common reagents include lithium aluminum hydride or sodium borohydride under anhydrous conditions.
Substitution: Common reagents include halogens or nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
3,7-Diacetyl-1-butan-2-yl-5-methyl-3,7-diazabicyclo[3.3.1]nonan-9-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: It is investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activity.
Industry: It is used in the development of new materials, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3,7-Diacetyl-1-butan-2-yl-5-methyl-3,7-diazabicyclo[3.3.1]nonan-9-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 3,7-Diacetyl-1-methyl-5-propyl-3,7-diazabicyclo[3.3.1]nonan-9-one
- 3,3-Dimethyl-1-phenyl-butan-2-one
Uniqueness
3,7-Diacetyl-1-butan-2-yl-5-methyl-3,7-diazabicyclo[3.3.1]nonan-9-one is unique due to its specific substitution pattern and the presence of both acetyl and butan-2-yl groups. This combination of functional groups and the bicyclic core structure confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
3,7-diacetyl-1-butan-2-yl-5-methyl-3,7-diazabicyclo[3.3.1]nonan-9-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O3/c1-6-11(2)16-9-17(12(3)19)7-15(5,14(16)21)8-18(10-16)13(4)20/h11H,6-10H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUCZIRZSIHYZDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C12CN(CC(C1=O)(CN(C2)C(=O)C)C)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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